molecular formula C18H22F6N2O2 B14121578 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1210945-78-0

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B14121578
CAS No.: 1210945-78-0
M. Wt: 412.4 g/mol
InChI Key: BTOHHSXHHDYCBK-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-(2-methoxyethyl)piperidine with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the benzamide group can bind to enzymes or other proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide
  • N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dichlorobenzamide

Uniqueness

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

1210945-78-0

Molecular Formula

C18H22F6N2O2

Molecular Weight

412.4 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C18H22F6N2O2/c1-28-7-6-26-4-2-12(3-5-26)11-25-16(27)13-8-14(17(19,20)21)10-15(9-13)18(22,23)24/h8-10,12H,2-7,11H2,1H3,(H,25,27)

InChI Key

BTOHHSXHHDYCBK-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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